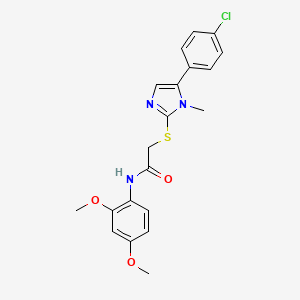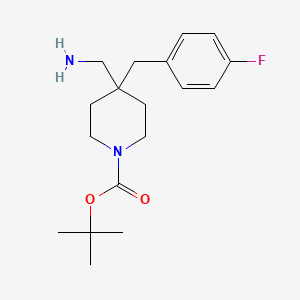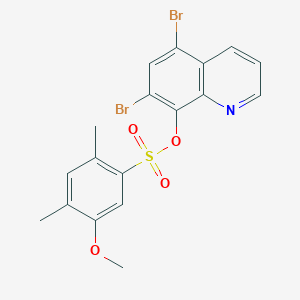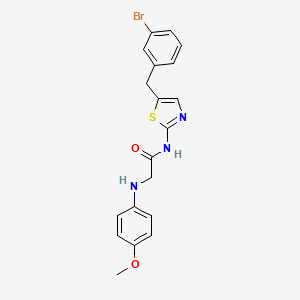![molecular formula C24H20Cl2N2O2 B2367847 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone CAS No. 478063-83-1](/img/structure/B2367847.png)
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyridinone ring, which is a common structure in many pharmaceuticals due to its bioactivity . The molecule also contains a 2,4-dichlorobenzyl group and a 1-naphthylaminoethyl group. The presence of these groups could potentially confer specific chemical and biological properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridinone ring substituted with a 2,4-dichlorobenzyl group, a hydroxy group, and a 1-naphthylaminoethyl group. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridinone ring, as well as the electron-withdrawing chlorines on the benzyl group and the electron-donating amino group on the naphthyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Structural and Chemical Properties
Synthesis and Structural Analysis : The compound has been synthesized and analyzed through methods like single-crystal X-ray diffraction, demonstrating its existence in endo-enol enamine form in solutions and crystalline states, characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).
Chemical Form and Tautomerism : Various tautomeric forms of similar compounds have been studied, focusing on the endo-enol and exo-enol enamine tautomeric equilibrium. These studies provide insights into the chemical behavior and stability of the compound in different environments (Nazır et al., 2000).
Pharmaceutical Research
Analgesic Properties : Derivatives of 4(1H)-pyridinones, which are structurally related to the compound , have shown potential as analgesic agents. These studies highlight the compound's relevance in the development of new pain-relief medications (Aytemir et al., 1999).
Alzheimer's Therapy : N-Aryl-substituted derivatives of 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, which share a core structure with the compound, have been investigated for their potential in Alzheimer's therapy. This research underscores the significance of such compounds in neurodegenerative disease treatment (Scott et al., 2011).
Chemical Synthesis and Applications
Synthesis of Derivatives : Research has been conducted on synthesizing functionalized pyridinones and their derivatives, which are crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals (Mekheimer et al., 1997).
Chemosensors for Metal Ions : Naphthoquinone-based chemosensors, which are structurally related to the compound, have been developed for detecting transition metal ions. This indicates the potential use of the compound in developing sensitive detection tools for metals (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-[2-(naphthalen-1-ylamino)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c25-18-9-8-17(21(26)15-18)14-20-23(29)10-12-28(24(20)30)13-11-27-22-7-3-5-16-4-1-2-6-19(16)22/h1-10,12,15,27,29H,11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYWMMMSZABKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN3C=CC(=C(C3=O)CC4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)
![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)



![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)
![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)
![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)